molecular formula C8H11Cl2N3O B1532234 7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride CAS No. 860503-30-6

7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride

Cat. No. B1532234
M. Wt: 236.1 g/mol
InChI Key: UNOXORFTTKAYLY-UHFFFAOYSA-N
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Description

7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride is a chemical compound with the formula C8H11Cl2N3O and a molecular weight of 236.1 .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • The iodine-catalyzed C-N bond formation technique offers a metal-free approach to synthesizing 3-aminoquinoxalinones, including 7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride derivatives. This method showcases the compound's utility in creating pharmaceutically active derivatives through cross-dehydrogenative coupling under ambient conditions, highlighting its versatility and functional group tolerance (Gupta, Deshmukh, & Jain, 2017).
  • Research on the synthesis and antimicrobial activity of new quinoxaline derivatives emphasizes the pharmaceutical relevance of such compounds. The study demonstrates the potential of quinoxaline moieties, as part of the structure of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride, in optimizing antimicrobial properties (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).

Pharmaceutical Applications

  • The development of a visible-light-induced C(sp2)-H/N-H cross-dehydrogenative coupling method for synthesizing 3-aminoquinoxalin-2(1 H)-ones, including derivatives of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride, underscores the potential for creating bioactive molecules through photocatalytic reactions. This process facilitates direct formation of 3-aminoquinoxalinones without external oxidants, demonstrating an efficient and novel approach to accessing these compounds (Wei et al., 2018).
  • A study on the synthesis, structural characterization, and biological evaluation of benzoic acid derivatives related to 7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride reveals their promising bioactivity. This includes significant antioxidant activity and cytotoxicity against cancer cell lines, indicating the therapeutic potential of these compounds in developing anticancer treatments (Kumar et al., 2019).

Catalytic and Biochemical Studies

  • The synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, including 7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride, through traceless, self-cleaving solid- and solution-phase parallel synthesis, opens new avenues in medicinal chemistry. This methodology allows for the generation of compound libraries with diverse biological activities, showcasing the utility of these quinoxalinones in drug discovery and development (Laborde, Peterson, & Robinson, 2001).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results .

Future Directions

The future directions or applications of this compound are not mentioned in the search results .

properties

IUPAC Name

7-amino-3,4-dihydro-1H-quinoxalin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c9-5-1-2-6-7(3-5)11-8(12)4-10-6;;/h1-3,10H,4,9H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOXORFTTKAYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674206
Record name 7-Amino-3,4-dihydroquinoxalin-2(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride

CAS RN

860503-30-6
Record name 7-Amino-3,4-dihydroquinoxalin-2(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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